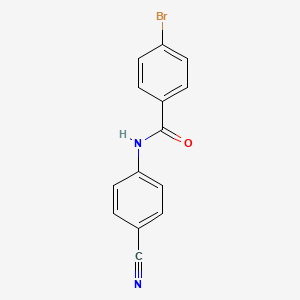
4-bromo-N-(4-cyanophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(4-cyanophenyl)benzamide is an organic compound with the molecular formula C14H9BrN2O. It is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a cyano group at the 4-position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(4-cyanophenyl)benzamide typically involves the reaction of 4-bromoaniline with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-(4-cyanophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form different derivatives depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of various substituted benzamides.
Reduction: Formation of 4-amino-N-(4-cyanophenyl)benzamide.
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Scientific Research Applications
4-Bromo-N-(4-cyanophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-cyanophenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
N-(4-Cyanophenyl)benzamide: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-N-(4-methylphenyl)benzamide: Contains a methyl group instead of a cyano group, altering its chemical properties and reactivity.
4-Bromo-N-(4-chlorophenyl)benzamide: Contains a chlorine atom instead of a cyano group, affecting its biological activity and chemical behavior
Uniqueness: 4-Bromo-N-(4-cyanophenyl)benzamide is unique due to the presence of both a bromine atom and a cyano group, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H9BrN2O |
|---|---|
Molecular Weight |
301.14 g/mol |
IUPAC Name |
4-bromo-N-(4-cyanophenyl)benzamide |
InChI |
InChI=1S/C14H9BrN2O/c15-12-5-3-11(4-6-12)14(18)17-13-7-1-10(9-16)2-8-13/h1-8H,(H,17,18) |
InChI Key |
DSERKSJZDBYOBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,7-dimethyl-4-(3-phenoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B11176226.png)
![2-[(2-Oxotetrahydrothiophen-3-yl)carbamoyl]phenyl acetate](/img/structure/B11176228.png)
![N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B11176234.png)
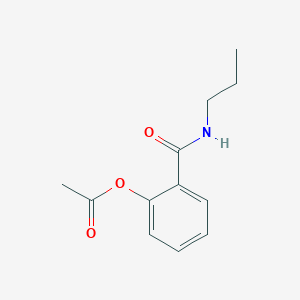
![(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile](/img/structure/B11176256.png)
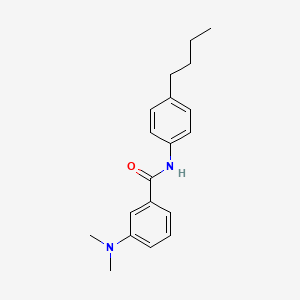
![4-{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate](/img/structure/B11176263.png)
![2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B11176266.png)
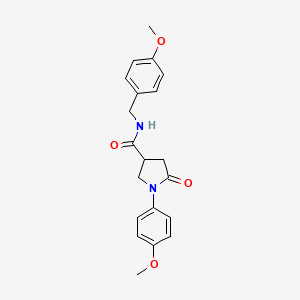
![4-methyl-N'-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11176285.png)
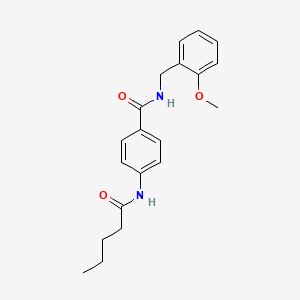
![N'-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11176297.png)
![2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B11176306.png)
